molecular formula C24H20BrNO5 B14752114 Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine

Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine

Cat. No.: B14752114
M. Wt: 482.3 g/mol
InChI Key: LTYPYDUGASQWMM-FCHUYYIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative. It is a modified form of phenylalanine, an essential amino acid, with a bromine atom attached to the phenyl ring and an Fmoc group protecting the amino group. This compound is widely used in peptide synthesis and proteomics research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine typically involves the following steps:

    Bromination: The phenylalanine is first brominated to introduce a bromine atom at the 3-position of the phenyl ring.

    Fmoc Protection: The amino group of the brominated phenylalanine is then protected with an Fmoc group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine is used as a building block in the synthesis of peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The bromine atom can serve as a site for further functionalization, enabling the creation of bioconjugates and probes .

Medicine

In medicine, this compound is used in the development of peptide-based drugs. Its ability to be incorporated into peptides makes it valuable for designing therapeutic peptides with enhanced stability and activity .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The bromine atom can participate in various chemical reactions, enabling further functionalization and modification of the peptide or protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine is unique due to the presence of the bromine atom, which allows for additional chemical modifications. This makes it a valuable tool in peptide synthesis and various research applications .

Properties

Molecular Formula

C24H20BrNO5

Molecular Weight

482.3 g/mol

IUPAC Name

(2S,3R)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid

InChI

InChI=1S/C24H20BrNO5/c25-15-7-5-6-14(12-15)22(27)21(23(28)29)26-24(30)31-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-22,27H,13H2,(H,26,30)(H,28,29)/t21-,22+/m0/s1

InChI Key

LTYPYDUGASQWMM-FCHUYYIVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H]([C@@H](C4=CC(=CC=C4)Br)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(C4=CC(=CC=C4)Br)O)C(=O)O

Origin of Product

United States

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